molecular formula C15H16 B092013 1,3-Diphenylpropane CAS No. 1081-75-0

1,3-Diphenylpropane

Cat. No. B092013
Key on ui cas rn: 1081-75-0
M. Wt: 196.29 g/mol
InChI Key: VEAFKIYNHVBNIP-UHFFFAOYSA-N
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Patent
US08822743B2

Procedure details

A dry oil-jacketed reactor equipped with stainless steel internal cooling coils (chilled water) and a glass overhead stiffing mechanism (no PTFE wetted parts) was charged with 4.325 kg (51.39 mol) of anhydrous toluene and heated to 80° C. To the mixture is charged butyl lithium (0.18 mol) in cyclohexane followed by 33.47 g (0.29 mol) dry TMEDA. Styrene (1.5 g, 14.4 mol) was fed to the reactor (through a plug of anhydrous basic alumina) in 150 minutes at 90-95° C. The reaction mixture was quenched with 100 mL of water and subsequently washed three times with 0.5 kg of tap water. Toluene was distilled from the crude oligomers. The crude material was then distilled at full vacuum to yield 2.0 kg of 1,3-diphenylpropane, 300 g of 1,3,5-triphenylpentane, 120 g of 1,3,5,7-tetraphenylheptane and 8 grams of undistillable oligomer bottoms.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.325 kg
Type
reactant
Reaction Step Three
Quantity
0.18 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
33.47 g
Type
reactant
Reaction Step Five
Quantity
1.5 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].CN([CH2:16][CH2:17]N(C)C)C.[CH2:21]=[CH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[CH2:29]1[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1>O>[C:1]1([CH2:7][CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([CH2:7][CH2:11][CH:10]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:9][CH2:8][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([CH2:7][CH2:11][CH:10]([C:17]2[CH:16]=[CH:3][CH:2]=[CH:1][CH:6]=2)[CH2:9][CH:8]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.325 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0.18 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Step Five
Name
Quantity
33.47 g
Type
reactant
Smiles
CN(C)CCN(C)C
Step Six
Name
Quantity
1.5 g
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
in 150 minutes
Duration
150 min
CUSTOM
Type
CUSTOM
Details
at 90-95° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 100 mL of water
WASH
Type
WASH
Details
subsequently washed three times with 0.5 kg of tap water
DISTILLATION
Type
DISTILLATION
Details
Toluene was distilled from the crude oligomers
DISTILLATION
Type
DISTILLATION
Details
The crude material was then distilled at full vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 kg
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(CCC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 300 g
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(CC(CCC1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08822743B2

Procedure details

A dry oil-jacketed reactor equipped with stainless steel internal cooling coils (chilled water) and a glass overhead stiffing mechanism (no PTFE wetted parts) was charged with 4.325 kg (51.39 mol) of anhydrous toluene and heated to 80° C. To the mixture is charged butyl lithium (0.18 mol) in cyclohexane followed by 33.47 g (0.29 mol) dry TMEDA. Styrene (1.5 g, 14.4 mol) was fed to the reactor (through a plug of anhydrous basic alumina) in 150 minutes at 90-95° C. The reaction mixture was quenched with 100 mL of water and subsequently washed three times with 0.5 kg of tap water. Toluene was distilled from the crude oligomers. The crude material was then distilled at full vacuum to yield 2.0 kg of 1,3-diphenylpropane, 300 g of 1,3,5-triphenylpentane, 120 g of 1,3,5,7-tetraphenylheptane and 8 grams of undistillable oligomer bottoms.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.325 kg
Type
reactant
Reaction Step Three
Quantity
0.18 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
33.47 g
Type
reactant
Reaction Step Five
Quantity
1.5 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].CN([CH2:16][CH2:17]N(C)C)C.[CH2:21]=[CH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[CH2:29]1[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1>O>[C:1]1([CH2:7][CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([CH2:7][CH2:11][CH:10]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:9][CH2:8][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([CH2:7][CH2:11][CH:10]([C:17]2[CH:16]=[CH:3][CH:2]=[CH:1][CH:6]=2)[CH2:9][CH:8]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.325 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0.18 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Step Five
Name
Quantity
33.47 g
Type
reactant
Smiles
CN(C)CCN(C)C
Step Six
Name
Quantity
1.5 g
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
in 150 minutes
Duration
150 min
CUSTOM
Type
CUSTOM
Details
at 90-95° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 100 mL of water
WASH
Type
WASH
Details
subsequently washed three times with 0.5 kg of tap water
DISTILLATION
Type
DISTILLATION
Details
Toluene was distilled from the crude oligomers
DISTILLATION
Type
DISTILLATION
Details
The crude material was then distilled at full vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 kg
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(CCC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 300 g
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(CC(CCC1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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